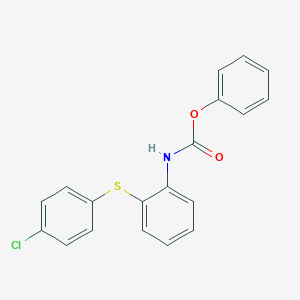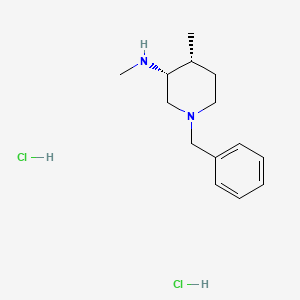
Digitoxose 1,3,4-Triacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Digitoxose 1,3,4-Triacetate is a chemical compound with the molecular formula C12H18O7 and a molecular weight of 274.27 g/mol . It is a derivative of digitoxose, a 2,6-dideoxyhexose, which is a type of sugar molecule. This compound is often used as an intermediate in the synthesis of various glycosides, including those used in medicinal applications.
准备方法
Synthetic Routes and Reaction Conditions: Digitoxose 1,3,4-Triacetate can be synthesized through the acetylation of digitoxose. The process involves the reaction of digitoxose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent any side reactions.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or chromatography techniques.
化学反应分析
Types of Reactions: Digitoxose 1,3,4-Triacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the acetate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various glycosides, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
科学研究应用
Digitoxose 1,3,4-Triacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex glycosides and other organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including antibiotics and antiviral agents.
Medicine: It is used in the development of cardiac glycosides, which are important for treating heart conditions.
Industry: It is employed in the production of various pharmaceuticals and fine chemicals
作用机制
The mechanism of action of Digitoxose 1,3,4-Triacetate is primarily related to its role as an intermediate in the synthesis of glycosides. These glycosides exert their effects by interacting with specific molecular targets, such as enzymes or receptors, in biological systems. For example, cardiac glycosides derived from digitoxose can inhibit the Na+/K±ATPase enzyme, leading to increased intracellular calcium levels and enhanced cardiac contractility .
相似化合物的比较
Digitoxose: The parent compound, which lacks the acetyl groups.
Digoxin: A well-known cardiac glycoside that contains digitoxose as part of its structure.
Ouabain: Another cardiac glycoside with a similar mechanism of action.
Uniqueness: Digitoxose 1,3,4-Triacetate is unique due to its specific acetylation pattern, which makes it a valuable intermediate in the synthesis of various glycosides. Its acetyl groups can be selectively removed or modified, allowing for the creation of a wide range of derivatives with different biological activities .
属性
CAS 编号 |
108942-62-7 |
|---|---|
分子式 |
C₁₂H₁₈O₇ |
分子量 |
274.27 |
同义词 |
2,6-Dideoxy-D-ribo-hexopyranose 1,3,4-Triacetate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B1144885.png)

![(1S)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one;sulfuric acid](/img/structure/B1144894.png)
